Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLMWJPZBDPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity.
Biochemical Pathways
It’s known that pyrazolo[3,4-b]pyridine derivatives have been synthesized under different conditions.
Biological Activity
Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
This compound (C8H7N3O2) features a pyrazolo[3,4-c]pyridine core, which is known for its medicinal properties. The synthesis often involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under catalytic conditions. Recent studies have highlighted efficient synthetic routes that yield high purity and diverse derivatives suitable for biological testing .
2.1 Antimicrobial Properties
Research indicates that derivatives of the pyrazolo[3,4-c]pyridine scaffold exhibit promising antimicrobial activity. For instance, compounds derived from this structure have shown efficacy against Mycobacterium tuberculosis (MTB), targeting pantothenate synthetase, an enzyme crucial for bacterial survival. This suggests potential as new anti-TB agents, especially against multi-drug resistant strains .
2.2 Anticancer Activity
This compound has demonstrated activity against various cancer cell lines. For example, in vitro studies revealed that certain derivatives inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Compound C03 showed an IC50 value of 56 nM against TRKA and exhibited selective inhibition in cancer cell lines such as MCF-7 and Km-12 .
2.3 Neuroprotective Effects
There is emerging evidence that pyrazolo[3,4-c]pyridines may possess neuroprotective properties. Studies suggest that these compounds could modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Study 1: Anti-TB Activity
A recent study synthesized a series of pyrazolo[3,4-c]pyridine derivatives and evaluated their activity against M. tuberculosis. The most promising candidates were found to inhibit pantothenate synthetase effectively, suggesting a mechanism of action that could combat drug-resistant strains of TB. The lead compound exhibited an IC50 value significantly lower than existing treatments, highlighting its potential as a novel therapeutic agent .
Case Study 2: Cancer Inhibition
In another investigation focusing on TRK inhibition, a derivative of this compound was tested against various cancer cell lines. The results demonstrated substantial anticancer activity with minimal toxicity to normal cells, indicating a favorable therapeutic index for further development in oncology .
4. Data Tables
| Compound | Target | IC50 (nM) | Cell Line | Activity |
|---|---|---|---|---|
| C03 | TRKA | 56 | MCF-7 | Anticancer |
| Lead Compound | Pantothenate Synthetase | <100 | M. tuberculosis | Anti-TB |
5. Conclusion
This compound represents a versatile scaffold with significant biological activity across various therapeutic areas including antimicrobial and anticancer applications. Continued research into its derivatives may yield valuable insights and lead to the development of new drugs addressing urgent medical needs.
Scientific Research Applications
Medicinal Chemistry
Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate is primarily studied for its role as a scaffold in drug development. It has shown promise as a selective inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. This inhibition can influence neurotransmission and neuroprotection, making it relevant for neurological disorders.
- Anti-Cancer Activity : The compound's derivatives have been screened for anti-proliferative activity against various cancer cell lines. The structure allows for modifications that can enhance efficacy against specific types of cancer by targeting kinases involved in cell signaling pathways .
- Inflammation and Pain Management : Compounds derived from this scaffold have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. Studies are ongoing to explore these effects further.
Agricultural Applications
Research has indicated that this compound may have potential applications in agrochemicals. Its biological activity could be harnessed to develop new pesticides or herbicides that target specific pathways in pests or weeds without affecting non-target organisms.
Case Study 1: D-Amino Acid Oxidase Inhibition
In a study investigating the binding affinity of this compound to DAAO, researchers found that the compound effectively modulated neurotransmitter levels by inhibiting DAAO activity. This modulation is crucial for maintaining synaptic transmission and could lead to new treatments for disorders like schizophrenia and Alzheimer's disease.
Case Study 2: Anti-Cancer Properties
A series of derivatives based on this compound were synthesized and tested for cytotoxicity against human breast cancer cell lines (MCF7). The results showed significant anti-proliferative effects compared to doxorubicin, suggesting that these derivatives could serve as lead compounds for new cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 3H-Pyrazolo[3,4-c]Pyridine-5-Carboxylate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Ring Fusion | Key Differences vs. Target Compound |
|---|---|---|---|---|---|
| This compound (Target) | 1033772-26-7 | C₈H₇N₃O₂ | 172.09 | [3,4-c] fusion; ester at C5 | Reference compound |
| Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1150618-05-5 | C₉H₉N₃O₂ | 191.19 | [3,4-b] fusion; methyl at C3 | Different ring fusion; additional methyl group |
| Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 866769-80-4 | C₁₁H₁₂ClN₃O₂ | 253.69 | [3,4-b] fusion; Cl, 3×CH₃ | Chloro and methyl substituents; ester at C4 |
| Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 37801-57-3 | C₁₀H₁₀ClN₃O₂ | 239.66 | [3,4-b] fusion; Cl, ethyl ester | Ethyl ester; chloro substituent |
| Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 916325-83-2 | C₈H₇N₃O₂ | 172.09 | [3,4-b] fusion; ester at C3 | Ester position shifted to C3 |
| Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate | N/A | C₈H₆BrN₃O₂ | 256.06 | [3,4-c] fusion; Br at C3 | Bromine substituent; higher molecular weight |
Structural and Electronic Differences
Ring Fusion Position :
- The [3,4-c] fusion in the target compound creates a distinct electronic environment compared to [3,4-b]-fused analogues (e.g., CAS 1150618-05-5), altering π-electron delocalization and reactivity .
- For example, [3,4-b] fused systems (e.g., Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) exhibit steric and electronic differences that influence their interactions with biological targets .
Ester Position: Shifting the ester from C5 (target) to C3 (CAS 916325-83-2) or C4 (CAS 866769-80-4) modifies hydrogen-bonding capacity and steric accessibility for further reactions .
Alkyl Groups :
- Methyl or ethyl esters (e.g., CAS 37801-57-3) affect metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters in vivo .
Preparation Methods
Reaction with Phenyl Isothiocyanate and Allyl Isothiocyanate
- Reagents: Phenyl isothiocyanate (5a) or allyl isothiocyanate (5b)
- Solvent: Ethanol
- Conditions: Reflux for 8–10 hours
- Products: Compounds 6a and 6b with yields of 89% and 70%, respectively
These reactions yield hydrazine-carbothioamide derivatives, which are characterized by distinct NMR signals corresponding to NH protons and allyl groups in the case of 6b.
Condensation with Carbonyl Compounds (7a–f)
- Reagents: Various carbonyl compounds (7a–f)
- Catalyst: Piperidine
- Solvent: Ethanol
- Conditions: Reflux
- Products: Condensed products (8a–f)
The condensation leads to the formation of a series of heterocyclic derivatives, with detailed NMR characterization confirming the structures. For example, compound 8b shows characteristic proton and carbon signals consistent with the expected structure (see Table 1 below).
| 1H NMR (DMSO-d6) | COSY Correlations | Assignment |
|---|---|---|
| 11.65 (s, 1H) | - | H-5b |
| 8.50 (s, 1H) | - | H-4 |
| 8.31 (d, J=7.9, 2H) | 7.58, 7.33 | Aromatic ortho H |
| 8.19 (s, 1H) | - | H-5d |
| 7.58 (t, J=7.2, 2H) | 8.31, 7.33 | Aromatic meta H' |
| 7.56 (d, J=8.6, 2H) | 6.78 | Aromatic ortho H |
| 7.33 (t, J=7.4, 1H) | 8.31, 7.58 | Aromatic para H' |
| 6.78 (d, J=8.8, 2H) | 7.56 | Aromatic meta H |
| 2.99 (s, 6H) | - | NMe2 groups |
| 2.75 (s, 3H) | - | Methyl groups on ring |
| 2.63 (s, 3H) | - | Methyl groups on ring |
Table 1: Selected 1H NMR data for compound 8b illustrating proton environments and coupling patterns
Alternative Synthetic Routes
Diazotization and Subsequent Reactions
- Intermediate: Compound 4 treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl)
- Product: Compound 9 (diazonium salt derivative) in 75% yield
- Further Reaction: Compound 9 reacts with ethyl 2-cyanoacetate (10a) in xylene with piperidine catalysis to form cyanoester 11 in 65% yield
This pathway involves diazotization followed by nucleophilic addition, leading to structurally diverse derivatives.
Reaction with Diethyl Acetylenedicarboxylate
- Reagents: Diethyl acetylenedicarboxylate (12)
- Solvent: Refluxing toluene
- Product: Pyrazolone derivative (13) in 90% yield
The reaction forms a pyrazolone ring fused to the pyridine system, confirmed by characteristic NMR signals such as pyrazolone NH at δ 11.20 and ester protons.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product | Yield | Key Notes |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, reflux, 5 h | Carbohydrazide (4) | High | Intermediate for further transformations |
| Reaction with Phenyl Isothiocyanate | Phenyl isothiocyanate, EtOH, reflux, 8 h | Compound 6a | 89% | Hydrazine-carbothioamide derivative |
| Reaction with Allyl Isothiocyanate | Allyl isothiocyanate, EtOH, reflux, 10 h | Compound 6b | 70% | Allyl-substituted carbothioamide |
| Condensation with Carbonyls | Carbonyl compounds (7a–f), piperidine, EtOH, reflux | Compounds 8a–f | Variable | Formation of various heterocyclic derivatives |
| Diazotization + Nucleophilic Addition | NaNO2/HCl, then ethyl 2-cyanoacetate, xylene, piperidine | Compounds 9 and 11 | 75% and 65% | Diazotization and cyanoester formation |
| Reaction with Diethyl Acetylenedicarboxylate | Diethyl acetylenedicarboxylate, toluene, reflux | Pyrazolone derivative (13) | 90% | Formation of fused pyrazolone ring |
Research Findings and Analytical Data
- NMR Spectroscopy: Detailed ^1H, ^13C, and ^15N NMR data confirm the structures of intermediates and final products, showing characteristic chemical shifts for NH, aromatic, methyl, and ester protons and carbons.
- Yields: Most reactions proceed with moderate to high yields (65–90%), indicating efficient synthetic protocols.
- Reaction Times: Typical reflux times range from 5 to 12 hours depending on the step and reagents used.
- Solvents and Catalysts: Ethanol is commonly used as a solvent, with piperidine serving as a catalyst in condensation reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3H-pyrazolo[3,4-c]pyridine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of pyrazole-4-carbaldehydes with β-ketoesters or malonate derivatives under reflux conditions. For example, condensation of 5-amino-1H-pyrazole-4-carbaldehyde with dimethyl-3-oxopentanedioate in the presence of piperidine yields pyrazolo[3,4-b]pyridine-5-carboxylates . Optimization involves adjusting catalysts (e.g., trifluoroacetic acid for regioselectivity ), solvent choice (e.g., ethanol or toluene ), and temperature to improve yield and purity.
Q. How is this compound characterized spectroscopically?
- Methodology : Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl ester group typically shows a singlet near δ 3.9 ppm in ¹H NMR, while pyrazole protons resonate between δ 6.5–8.5 ppm depending on substitution .
- HRMS : Confirm molecular weight (e.g., C₈H₇N₃O₂ has a theoretical mass of 177.16 g/mol ).
- IR : Identify carbonyl stretches (C=O) near 1700 cm⁻¹ and pyrazole ring vibrations .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of pyrazolo-pyridine derivatives?
- Methodology : Regioselectivity is influenced by steric and electronic factors. For instance, using bulky substituents on the pyrazole ring (e.g., 4-chlorophenyl in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine ) directs cyclization to the desired position. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via X-ray crystallography resolves structural ambiguities .
Q. How can discrepancies in reported biological activity data for pyrazolo-pyridine derivatives be reconciled?
- Methodology : Variations in bioassay protocols (e.g., cell line specificity, concentration ranges) and compound purity (e.g., residual solvents in synthetic batches ) may explain contradictions. Standardize assays using positive controls (e.g., kinase inhibitors for enzyme studies) and validate purity via HPLC (>95% ). Cross-reference data with molecular docking studies to correlate activity with binding affinity .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Software like MarvinSketch (for drawing reaction mechanisms ) and Gaussian (for transition-state modeling) can simulate reaction pathways. For example, analyze the electrophilicity of the ester group using Fukui indices to predict sites susceptible to hydrolysis or aminolysis .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated degradation studies by exposing the compound to:
- Temperature : 40°C (room temperature vs. elevated)
- Humidity : 75% RH (to assess hygroscopicity)
- Light : UV-Vis irradiation (to test photostability)
Monitor degradation via HPLC and LC-MS to identify breakdown products. Store in amber vials at -20°C for long-term stability .
Q. What are the best practices for resolving overlapping signals in NMR spectra of pyrazolo-pyridine derivatives?
- Methodology : Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping protons and carbons. For example, HSQC can differentiate pyrazole C-H couplings from aromatic pyridine signals . Deuterated solvents (e.g., DMSO-d₆) improve resolution, while variable-temperature NMR suppresses exchange broadening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
